![molecular formula C9H8ClF2NO B13171907 2-chloro-N-[4-(difluoromethyl)phenyl]acetamide](/img/structure/B13171907.png)
2-chloro-N-[4-(difluoromethyl)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-CHLORO-N-[4-(DIFLUOROMETHYL)PHENYL]-ACETAMIDE is an organic compound with the molecular formula C9H8ClF2NO It is characterized by the presence of a chloro group, a difluoromethyl group, and an acetamide group attached to a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-CHLORO-N-[4-(DIFLUOROMETHYL)PHENYL]-ACETAMIDE typically involves the reaction of 4-(difluoromethyl)aniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of 2-CHLORO-N-[4-(DIFLUOROMETHYL)PHENYL]-ACETAMIDE may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving overall efficiency.
化学反応の分析
Types of Reactions
2-CHLORO-N-[4-(DIFLUOROMETHYL)PHENYL]-ACETAMIDE undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding sulfoxides or sulfones and reduction to form amines.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Formation of substituted derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Hydrolysis: Formation of carboxylic acids and amines.
科学的研究の応用
2-CHLORO-N-[4-(DIFLUOROMETHYL)PHENYL]-ACETAMIDE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 2-CHLORO-N-[4-(DIFLUOROMETHYL)PHENYL]-ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to modulation of biological pathways. The chloro and acetamide groups contribute to the compound’s overall stability and reactivity.
類似化合物との比較
Similar Compounds
- 2-CHLORO-N-(4-(TRIFLUOROMETHYL)PHENYL)-ACETAMIDE
- 2-CHLORO-N-(4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL)-ACETAMIDE
- 2-CHLORO-N-(4-CHLORO-PHENYL)-ACETAMIDE
- 2-CHLORO-N-(3,4-DICHLORO-PHENYL)-ACETAMIDE
Uniqueness
2-CHLORO-N-[4-(DIFLUOROMETHYL)PHENYL]-ACETAMIDE is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity and metabolic stability, making it a valuable candidate for drug development and other applications.
特性
分子式 |
C9H8ClF2NO |
|---|---|
分子量 |
219.61 g/mol |
IUPAC名 |
2-chloro-N-[4-(difluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C9H8ClF2NO/c10-5-8(14)13-7-3-1-6(2-4-7)9(11)12/h1-4,9H,5H2,(H,13,14) |
InChIキー |
XPWMZHBDAMXLDS-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C(F)F)NC(=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


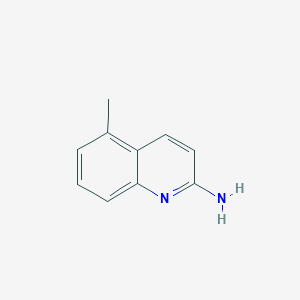
![Ethyl 2-amino-2-{3,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}acetate](/img/structure/B13171850.png)
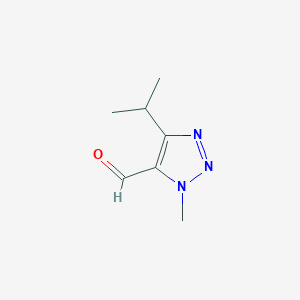
![({[2-(Chloromethyl)-2-methylbut-3-en-1-yl]oxy}methyl)benzene](/img/structure/B13171869.png)
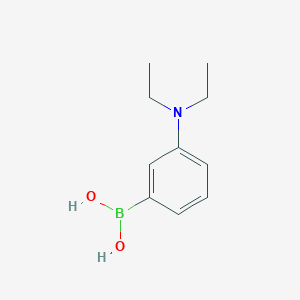
![2-[2-(2-Fluoro-4-nitrophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid](/img/structure/B13171877.png)
![{[5-(5-bromo-2-methylphenyl)-1H-pyrazol-3-yl]methyl}(methyl)amine](/img/structure/B13171884.png)
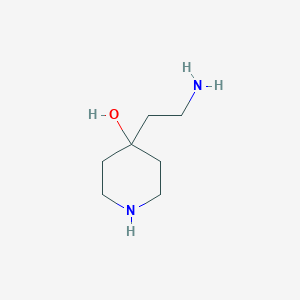
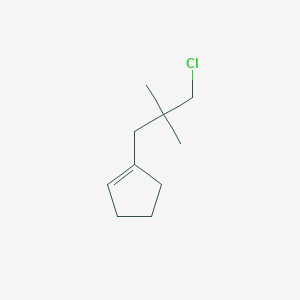
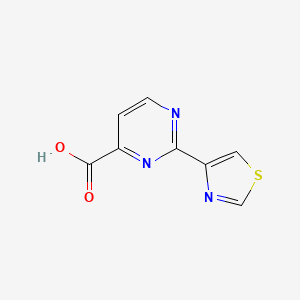
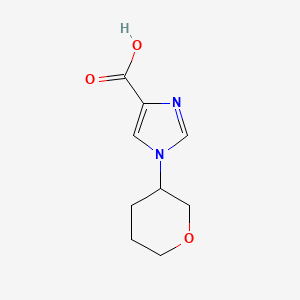
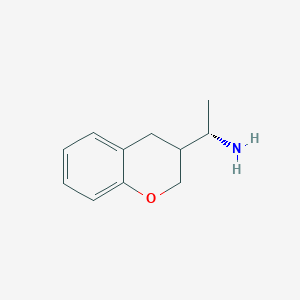
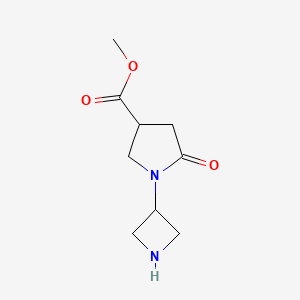
![1-[(Benzyloxy)methyl]-4-methyl-1H-pyrazol-3-amine](/img/structure/B13171900.png)
